2-Cyclohexen-1-one, 2,6,6-trimethyl-3-(2-methylpropoxy)-

Description

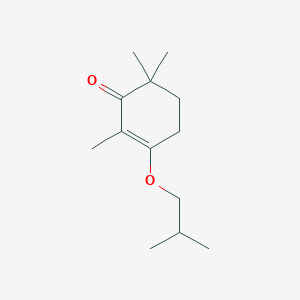

Chemical Structure & Properties The compound 2-Cyclohexen-1-one, 2,6,6-trimethyl-3-(2-methylpropoxy)- (CAS: 60068-02-2) is a cyclohexenone derivative with a molecular formula of C₁₃H₂₂O₂ and a molecular weight of 210.31–210.32 g/mol . Its structure features:

- A cyclohexenone core (a six-membered ring with an α,β-unsaturated ketone).

- Trimethyl groups at positions 2, 6, and 6, contributing to steric hindrance and lipophilicity.

- A 2-methylpropoxy (isobutoxy) group at position 3, introducing ether functionality.

Properties

IUPAC Name |

2,6,6-trimethyl-3-(2-methylpropoxy)cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-9(2)8-15-11-6-7-13(4,5)12(14)10(11)3/h9H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLMFWKZJWAAIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCC(C1=O)(C)C)OCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448430 | |

| Record name | 2-Cyclohexen-1-one, 2,6,6-trimethyl-3-(2-methylpropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60068-02-2 | |

| Record name | 2-Cyclohexen-1-one, 2,6,6-trimethyl-3-(2-methylpropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidation of Substituted Cyclohexanols

A common route to cyclohexenones involves the oxidation of cyclohexanol derivatives. For example, 1-(2,6,6-trimethylcyclohexyl)-propan-3-ol (a structurally related alcohol) can be oxidized using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) to yield the corresponding ketone. Adapting this approach:

- Synthesis of the alcohol precursor : Alkylation of 2,6,6-trimethylcyclohexanol with isobutyl bromide under basic conditions (e.g., NaH in THF) introduces the isobutoxy group.

- Oxidation : Treatment with PCC in dichloromethane selectively oxidizes the secondary alcohol to the ketone without over-oxidizing the enone.

Key Data :

Direct Alkoxylation of Preformed Cyclohexenones

Introducing the isobutoxy group via nucleophilic substitution on a halogenated cyclohexenone intermediate:

- Chlorination : 2,6,6-Trimethylcyclohex-2-en-1-one is chlorinated at position 3 using N-chlorosuccinimide (NCS) under radical initiation (AIBN).

- Alkoxylation : The chloro intermediate reacts with isobutanol in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., TBAB) to yield the target compound.

Optimization Insights :

Robinson Annulation with Functionalized Precursors

The Robinson annulation constructs cyclohexenones via a Michael addition followed by aldol condensation. For this compound:

- Michael donor : Methyl vinyl ketone reacts with a β-keto ester (e.g., ethyl 3-oxo-4-methylpentanoate) to form a diketone intermediate.

- Cyclization : Acid-catalyzed intramolecular aldol condensation yields the cyclohexenone core.

- Post-functionalization : The isobutoxy group is introduced via Mitsunobu reaction (DEAD, PPh₃) with isobutanol.

Advantages :

Terpenoid Modification Routes

Natural terpenoids like β-ionone (a structurally similar compound) serve as starting materials:

- Epoxidation : β-Ionone is epoxidized using m-CPBA.

- Ring-opening : The epoxide reacts with isobutanol in acidic conditions to install the isobutoxy group.

- Dehydration : Treatment with POCl₃/pyridine eliminates water, regenerating the enone.

Yield : ~50–60% (lower due to multiple steps).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Alcohol Oxidation | 65–72 | >90 | Simple, minimal steps | Requires precursor synthesis |

| Direct Alkoxylation | 55–60 | 85–90 | Direct functionalization | Chlorination side reactions |

| Robinson Annulation | 70–75 | >95 | High regiocontrol | Multi-step, costly reagents |

| Terpenoid Modification | 50–60 | 80–85 | Uses renewable starting materials | Low overall efficiency |

Industrial-Scale Considerations

The discontinuation of 2,6,6-trimethyl-3-isobutoxycyclohex-2-en-1-one by CymitQuimica highlights challenges in scaling the above methods:

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 2,6,6-trimethyl-3-(2-methylpropoxy)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclohexenone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Cyclohexen-1-one, 2,6,6-trimethyl-3-(2-methylpropoxy)- has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of fragrances and flavoring agents due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-Cyclohexen-1-one, 2,6,6-trimethyl-3-(2-methylpropoxy)- exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile, participating in nucleophilic addition reactions. Its structure allows it to engage in conjugate addition with nucleophiles, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Key Physicochemical Data

- LogP : 3.32 , indicating moderate lipophilicity.

- Synonym: 3-Isobutoxy-2,6,6-trimethyl-2-cyclohexen-1-one .

Structural Analogs and Derivatives

The following table summarizes key structural analogs and their properties:

Detailed Analysis of Structural and Functional Differences

(6R)-2-Hydroxy-6-isopropyl-3-methyl-2-cyclohexen-1-one (34315-76-9)

- Structural Differences : Replaces the isobutoxy group with a hydroxyl group and introduces an isopropyl substituent at position 4. The (6R)-stereochemistry may influence chiral interactions .

- Impact on Properties :

- Polarity : The hydroxyl group increases hydrophilicity (lower LogP vs. target compound).

- Applications : Likely used as a chiral building block in organic synthesis.

2-Cyclohexen-1-one,5,5-dimethyl-3-(2-methyl-1-propenyl) (3212-51-9)

- Structural Differences : Features a propenyl group at position 3 and dimethyl groups at 5,3. The propenyl group introduces π-bond conjugation, enhancing reactivity .

- Impact on Properties :

- Reactivity : Susceptible to Diels-Alder or Michael addition reactions.

- Molecular Weight : Lower (178.27 g/mol) due to fewer methyl groups and absence of oxygen in substituents.

C. Tepraloxydim and Clethodim (Pesticides)

- Structural Differences : Complex substituents, including chloroalkenyl oxime and thioether groups .

- Impact on Properties :

- Bioactivity : Designed as acetyl-CoA carboxylase (ACCase) inhibitors, disrupting lipid biosynthesis in weeds.

- Applications : Agricultural use contrasts with the lab-restricted target compound.

D. Glycosylated Derivative (110064-61-4)

- Structural Differences: A disaccharide moiety (arabinose-glucose) attached via an ether linkage.

- Impact on Properties :

- Polarity : High topological polar surface area (>100 Ų) due to hydroxyl-rich glycosyl group.

- Applications : Likely explored in drug discovery for improved solubility or targeted delivery.

Physicochemical and Functional Trends

- Lipophilicity : The target compound’s isobutoxy group contributes to a higher LogP (3.32) compared to hydroxylated analogs but lower than glycosylated derivatives .

- less-substituted analogs .

- Biochemical Relevance : Pesticide derivatives (e.g., tepraloxydim) demonstrate how functional group complexity correlates with biological activity .

Biological Activity

2-Cyclohexen-1-one, 2,6,6-trimethyl-3-(2-methylpropoxy)- (CAS No. 60068-02-2) is a cyclic compound with notable biological activities. This article delves into its chemical properties, biological effects, and relevant case studies to provide a comprehensive understanding of its potential applications in various fields.

The molecular formula of 2-Cyclohexen-1-one, 2,6,6-trimethyl-3-(2-methylpropoxy)- is C13H22O2, with a molecular weight of 210.313 g/mol. The compound is characterized by the following physical properties:

- Appearance : Clear colorless to slightly yellow liquid

- Density : 1.26 g/cm³

- Boiling Point : 385 °C at 760 mmHg

- Flash Point : 186.6 °C

- LogP : 3.322 .

Toxicity Studies

Toxicological assessments indicate that this compound exhibits low acute toxicity. In inhalation studies conducted on rats:

- The median lethal concentration (LC50) was found to be 7000 mg/m³.

- Clinical signs included nose and eye irritation and respiratory distress at higher concentrations (≥5000 mg/m³) .

In repeated dose studies:

- A no observed adverse effect level (NOAEL) was established at 500 mg/kg body weight per day.

- Notable effects included reduced body weight gain in male rats at higher doses .

Genotoxicity and Carcinogenicity

Genotoxicity assessments revealed that the compound did not exhibit mutagenic activity in several Ames tests using Salmonella typhimurium. However, it showed an increase in sister chromatid exchange frequency at high concentrations without S9 mix involvement. The compound is classified as a Category 3 carcinogen due to limited evidence of carcinogenic effects observed in male rats .

Case Study 1: Respiratory Irritation

In a study assessing the respiratory effects of the compound, rats exposed to concentrations of 250 mg/m³ for six hours daily over four weeks exhibited transient nasal bleeding and changes in lymphocyte percentages. These findings suggest potential respiratory irritant properties that warrant caution during handling .

Case Study 2: Long-Term Exposure Effects

A long-term exposure study indicated that while no mortality was reported in control animals, significant decreases in liver weights were observed in treated males compared to controls. This suggests possible hepatotoxic effects associated with prolonged exposure .

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Acute Toxicity | LC50 = 7000 mg/m³; mild irritation noted |

| Chronic Toxicity | NOAEL = 500 mg/kg/day; reduced body weight gain |

| Genotoxicity | Negative in vitro; limited SCE increase at high doses |

| Carcinogenicity | Limited evidence; classified as Category 3 |

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 2-Cyclohexen-1-one, 2,6,6-trimethyl-3-(2-methylpropoxy)-, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or oxidation of substituted cyclohexanol derivatives. For example, introducing the 2-methylpropoxy group at the 3-position of a pre-functionalized cyclohexenone scaffold may involve Williamson ether synthesis under anhydrous conditions . Optimize yields by controlling reaction temperature (40–60°C) and using catalysts like K₂CO₃. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended for isolating the target compound .

- Data : Related compounds (e.g., 3-methyl-2-cyclohexen-1-one) achieve yields up to 92% under similar conditions .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., methyl groups at C2/C6 and propoxy at C3).

- GC-MS or HPLC (C18 column, methanol/water mobile phase) for purity assessment.

- FT-IR to verify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the cyclohexenone ring) .

Q. What safety protocols are critical for handling this compound in the laboratory?

- Key Measures :

- Ventilation : Use fume hoods to prevent inhalation of vapors or aerosols .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved safety goggles. Avoid skin contact due to potential irritancy .

- Storage : Keep in a cool, dry place (<25°C) in airtight containers to prevent degradation .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies:

- pH Stability : Incubate the compound in buffers (pH 3–10) at 25°C and 40°C for 72 hours. Monitor degradation via HPLC.

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

Q. How does the compound interact with biological targets (e.g., enzymes or receptors) based on structural analogs?

- Comparative Analysis : Structural analogs like 3-methyl-2-cyclohexen-1-one exhibit antioxidant activity by scavenging free radicals via the conjugated enone system . Molecular docking studies (e.g., AutoDock Vina) can predict binding affinity to targets like cytochrome P450 enzymes.

- Experimental Validation : Test in vitro using enzyme inhibition assays (e.g., DPPH radical scavenging for antioxidants) .

Q. What computational methods can predict the compound’s physicochemical properties and reactivity?

- Approach :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.